molecular formula C5H10N2O3 B073948 Dl-alanyl-glycine CAS No. 1188-01-8

Dl-alanyl-glycine

Cat. No.: B073948
CAS No.: 1188-01-8
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

DL-Alanylglycine interacts with various enzymes and proteins in biochemical reactions. For instance, it is generated by dipeptidyl-dipeptidase, which leads to the release of dipeptides from a tetrapeptide . The pK2 values of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . These values show that different substituent groups on the α-carbon atom, which include polar and nonpolar groups, have a small effect on the dissociation of the NH3+ charge center .

Cellular Effects

The effects of DL-Alanylglycine on various types of cells and cellular processes are not well-studied. It is known that dipeptides, including DL-Alanylglycine, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the second dissociation constants pK2 of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . This suggests that DL-Alanylglycine may have different effects over time under different conditions.

Metabolic Pathways

DL-Alanylglycine is involved in various metabolic pathways. It is a breakdown product from endogenous and exogenous proteins

Transport and Distribution

It is known that dipeptides, including DL-Alanylglycine, can be transported across cell membranes .

Subcellular Localization

It is known that dipeptides, including DL-Alanylglycine, can be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dl-alanyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the use of protected amino acids to prevent unwanted side reactions. For example, the amino group of alanine can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group of glycine can be protected as a methyl ester. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond .

Industrial Production Methods: In industrial settings, alanylglycine can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the protecting groups are removed, and the dipeptide is cleaved from the resin .

Chemical Reactions Analysis

Types of Reactions: Dl-alanyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .

Comparison with Similar Compounds

Comparison: Dl-alanyl-glycine is unique in its simplicity and widespread occurrence in biological systems. Compared to other dipeptides, it is more commonly used as a model compound in peptide synthesis and metabolic studies. Its straightforward structure makes it an ideal candidate for studying basic peptide chemistry and biology .

Properties

IUPAC Name

2-(2-aminopropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922784
Record name N-(2-Amino-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-69-4, 1188-01-8, 3997-90-8
Record name Alanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DL-Alanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dl-alanyl-glycine
Reactant of Route 2
Reactant of Route 2
Dl-alanyl-glycine
Reactant of Route 3
Dl-alanyl-glycine
Reactant of Route 4
Dl-alanyl-glycine
Reactant of Route 5
Reactant of Route 5
Dl-alanyl-glycine
Reactant of Route 6
Dl-alanyl-glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.